molecular formula C13H13B B1283522 1-(3-Bromopropyl)naphthalene CAS No. 27650-86-8

1-(3-Bromopropyl)naphthalene

Cat. No.: B1283522
CAS No.: 27650-86-8
M. Wt: 249.15 g/mol
InChI Key: YPDLRSZRTOATJO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)naphthalene is an organic compound with the molecular formula C13H13Br. It is a derivative of naphthalene, where a bromopropyl group is attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)naphthalene can be synthesized through the bromination of naphthalene followed by a substitution reaction. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form 1-bromonaphthalene. This intermediate is then reacted with 1,3-dibromopropane under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

1-(3-Bromopropyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)naphthalene involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)naphthalene is unique due to its specific bromopropyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Biological Activity

1-(3-Bromopropyl)naphthalene is an organic compound with the molecular formula C13H13Br, characterized by a bromopropyl group attached to a naphthalene ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in synthetic chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a benzylic halide, which is significant for its reactivity in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating reactions with nucleophiles. Its structure can be represented as follows:

C13H13Br\text{C}_{13}\text{H}_{13}\text{Br}

Target Interactions

The primary mechanism of action involves nucleophilic substitution reactions at the benzylic position. The compound interacts with enzymes and proteins, forming covalent bonds that can lead to enzyme inhibition or activation. The bromine atom's reactivity allows for the formation of stable complexes with nucleophilic sites on biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has been shown to influence cellular processes significantly:

  • Cell Signaling : It can modulate key signaling pathways by interacting with signaling molecules and receptors.
  • Gene Expression : The compound may bind to transcription factors, altering gene expression patterns.
  • Metabolic Activity : It affects the activity of metabolic enzymes, potentially disrupting normal cellular metabolism.

Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound vary with dosage:

  • Low Doses : Minimal impact on cellular functions.
  • High Doses : Significant changes in cellular activity, including toxicity and disruption of metabolic processes.

Anticancer Activity

Recent studies have explored the anticancer potential of naphthalene derivatives, including this compound. For instance, a study on naphthalene-substituted triazole spirodienones demonstrated remarkable cytotoxic activity against breast cancer cell lines (MDA-MB-231) through mechanisms such as cell cycle arrest and apoptosis induction . The following table summarizes the antiproliferative effects observed:

CompoundCell LineIC50 (μM)Mechanism
6aMDA-MB-2310.03 - 0.26Cell cycle arrest, apoptosis
6aHeLa0.07 - 0.72Cell cycle arrest
6aA5490.08 - 2.00Cell cycle arrest

This indicates that naphthalene derivatives can be promising candidates for cancer therapy due to their potent antiproliferative properties.

Biochemical Pathways

The metabolism of this compound involves cytochrome P450 enzymes, leading to reactive intermediates that further interact with biomolecules. Understanding these metabolic pathways is crucial for predicting the compound's behavior in biological systems.

Properties

IUPAC Name

1-(3-bromopropyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDLRSZRTOATJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563263
Record name 1-(3-Bromopropyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27650-86-8
Record name 1-(3-Bromopropyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)naphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 73-1 (4.70 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (7.13 g) and N-bromosuccinimide (4.84 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and further at room temperature for 15 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography to give the object product (5.67 g) as a colorless oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step Two
Quantity
4.84 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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